molecular formula C19H25N3O4S B2600432 2-((5-(2,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(3,5-dimethylpiperidin-1-yl)ethanone CAS No. 851129-73-2

2-((5-(2,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(3,5-dimethylpiperidin-1-yl)ethanone

Cat. No.: B2600432
CAS No.: 851129-73-2
M. Wt: 391.49
InChI Key: QJMBUEOKNYRGCC-UHFFFAOYSA-N
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Description

2-((5-(2,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(3,5-dimethylpiperidin-1-yl)ethanone is a complex organic compound that belongs to the class of oxadiazole derivatives. This compound is characterized by the presence of a 1,3,4-oxadiazole ring, which is known for its diverse biological activities and applications in medicinal chemistry. The compound also contains a dimethoxyphenyl group and a dimethylpiperidinyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(2,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(3,5-dimethylpiperidin-1-yl)ethanone typically involves multiple steps:

    Formation of the 1,3,4-oxadiazole ring: This can be achieved through the cyclization of a suitable hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Introduction of the thioether linkage: The oxadiazole derivative is then reacted with a thiol compound to introduce the thioether linkage.

    Attachment of the dimethoxyphenyl group: The dimethoxyphenyl group can be introduced through a nucleophilic substitution reaction.

    Incorporation of the dimethylpiperidinyl group: Finally, the dimethylpiperidinyl group is attached through an alkylation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage.

    Reduction: Reduction reactions can occur at the oxadiazole ring or the carbonyl group.

    Substitution: Nucleophilic or electrophilic substitution reactions can take place at the aromatic rings or the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under various conditions (e.g., acidic, basic, or neutral).

Major Products

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: Products may include alcohols or amines.

    Substitution: Products vary depending on the substituent introduced, such as halogenated derivatives or alkylated compounds.

Scientific Research Applications

2-((5-(2,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(3,5-dimethylpiperidin-1-yl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The dimethoxyphenyl group may enhance the compound’s binding affinity and selectivity, while the dimethylpiperidinyl group can improve its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-((5-Phenyl-1,3,4-oxadiazol-2-yl)thio)-1-(3,5-dimethylpiperidin-1-yl)ethanone
  • 2-((5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(3,5-dimethylpiperidin-1-yl)ethanone
  • 2-((5-(2,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(3,5-dimethylpiperidin-1-yl)ethanone

Uniqueness

The unique combination of the 2,5-dimethoxyphenyl group, the 1,3,4-oxadiazole ring, and the dimethylpiperidinyl group in 2-((5-(2,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(3,5-dimethylpiperidin-1-yl)ethanone contributes to its distinct chemical properties and potential applications. This compound may exhibit enhanced biological activity, improved stability, and better pharmacokinetic properties compared to similar compounds.

Properties

IUPAC Name

2-[[5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(3,5-dimethylpiperidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O4S/c1-12-7-13(2)10-22(9-12)17(23)11-27-19-21-20-18(26-19)15-8-14(24-3)5-6-16(15)25-4/h5-6,8,12-13H,7,9-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJMBUEOKNYRGCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)C(=O)CSC2=NN=C(O2)C3=C(C=CC(=C3)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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